molecular formula C14H14BrNO B3171299 5-Bromo-2-(4-ethylphenoxy)aniline CAS No. 946665-24-3

5-Bromo-2-(4-ethylphenoxy)aniline

Cat. No.: B3171299
CAS No.: 946665-24-3
M. Wt: 292.17 g/mol
InChI Key: ISBJFNLALYSHFU-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-ethylphenoxy)aniline is a substituted aniline derivative characterized by a bromine atom at the 5-position and a 4-ethylphenoxy group at the 2-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic and pharmaceutical compounds. Its structure combines electron-withdrawing (bromo) and electron-donating (phenoxy) substituents, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

5-bromo-2-(4-ethylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBJFNLALYSHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic aromatic substitution reactions , where it acts as a nucleophile and displaces a leaving group on an aromatic ring . This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the compound’s electronic profile and reactivity:

Compound Name Substituents (Position) Key Electronic Effects Reference
5-Bromo-2-(4-ethylphenoxy)aniline -Br (5), -O-(4-ethylphenyl) (2) Electron-withdrawing (-Br) and donating (-O-) effects create a polarized aromatic system.
5-Bromo-2-(2-morpholinoethoxy)aniline -Br (5), -O-(morpholinoethoxy) (2) The morpholine group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
5-Bromo-2-(3-ethoxyphenoxy)aniline -Br (5), -O-(3-ethoxyphenyl) (2) Ethoxy at the 3-position reduces steric hindrance compared to 4-ethylphenoxy, potentially increasing planarity.
5-Bromo-4-iodo-2-methylaniline -Br (5), -I (4), -CH₃ (2) Halogen-heavy structure (Br, I) increases molecular weight and steric bulk; methyl group provides electron donation.

Key Insight: The 4-ethylphenoxy group in the target compound balances steric bulk and electronic effects, whereas morpholinoethoxy or iodinated analogs prioritize polarity or heavy atom inclusion for specific applications (e.g., crystallography or radiopharmaceuticals).

Physicochemical Properties

Property 5-Bromo-2-(4-ethylphenoxy)aniline 5-Bromo-2-(3-ethoxyphenoxy)aniline 4-Bromo-5-fluoro-2-methylaniline
Molecular Weight 308.17 g/mol 308.17 g/mol 204.04 g/mol
LogP (Predicted) ~3.8 (similar to ) ~3.8 ~2.5
Hydrogen Bond Capacity 1 donor, 3 acceptors 1 donor, 3 acceptors 1 donor, 2 acceptors
Topological Polar Surface Area 44.5 Ų 44.5 Ų 35.6 Ų

Key Insight: The target compound and its phenoxy analogs exhibit higher lipophilicity (LogP ~3.8) compared to smaller halogenated anilines (LogP ~2.5), impacting membrane permeability in biological systems.

Biological Activity

5-Bromo-2-(4-ethylphenoxy)aniline is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 5-bromo-2-(4-ethylphenoxy)aniline
  • Molecular Formula : C₁₅H₁₆BrNO
  • Molecular Weight : 306.21 g/mol

Antiviral Properties

Recent studies have indicated that derivatives of aniline compounds exhibit antiviral activities, particularly against coronaviruses. For instance, related compounds have shown inhibitory effects on SARS-CoV-2 and MERS-CoV. Although specific data on 5-Bromo-2-(4-ethylphenoxy)aniline is sparse, its structural analogs have demonstrated potential as antiviral agents with acceptable metabolic stability and low cytotoxicity .

Anticancer Activity

Compounds similar to 5-Bromo-2-(4-ethylphenoxy)aniline have been evaluated for their anticancer properties. The presence of bromine and ethyl groups may enhance the compound's ability to interact with DNA or other cellular components, potentially leading to apoptosis in cancer cells. Studies suggest that such compounds can inhibit cancer cell growth by interfering with key signaling pathways.

Case Studies and Experimental Data

  • Antiviral Efficacy :
    • In a study evaluating various aniline derivatives, compounds structurally related to 5-Bromo-2-(4-ethylphenoxy)aniline were tested for their ability to inhibit viral replication. Results indicated that specific substitutions on the aniline ring significantly affected antiviral potency, with some compounds achieving IC50 values below 1 μM against SARS-CoV-2 .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays conducted on related compounds revealed that they exhibited minimal toxicity at concentrations up to 25 μM in various cell lines, suggesting a favorable safety profile for further development .
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic studies showed that similar compounds had reasonable oral bioavailability and metabolic stability, which are crucial for therapeutic applications. For example, one derivative showed an oral bioavailability of approximately 15.6% in rat models .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameAntiviral Activity (IC50)Cytotoxicity (CC50)Oral Bioavailability (%)
5-Bromo-2-(4-ethylphenoxy)anilineNot specifically testedNot specifically testedNot specifically tested
7-chloro-2-aminoquinazolinone<0.25 μM>25 μM15.6
2-hydroxyquinazolinone<1.1 μM>25 μM7.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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